![molecular formula C12H12N2O2 B13089976 4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety via an ethoxy linker Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde typically involves the reaction of 2-imidazoleethanol with 4-formylbenzoic acid under acidic conditions. The reaction proceeds through the formation of an ethoxy linkage between the imidazole and benzaldehyde groups. The reaction conditions often include the use of a suitable acid catalyst and a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 4-[1-(1H-imidazol-2-yl)ethoxy]benzoic acid.
Reduction: 4-[1-(1H-imidazol-2-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but lacks the ethoxy linker.
4-(1H-benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole ring instead of an imidazole ring.
4-(1H-Imidazol-1-yl)aniline: Features an aniline group instead of a benzaldehyde group.
Uniqueness
4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde is unique due to the presence of both an imidazole ring and a benzaldehyde moiety connected by an ethoxy linker. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-9(12-13-6-7-14-12)16-11-4-2-10(8-15)3-5-11/h2-9H,1H3,(H,13,14) |
Clave InChI |
ZGFXYUMYSVFBEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN1)OC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


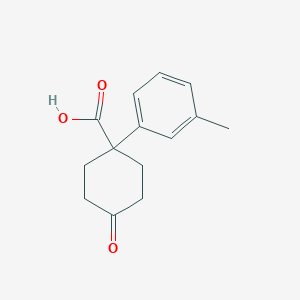
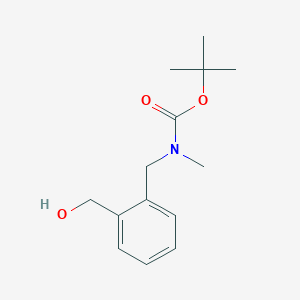
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
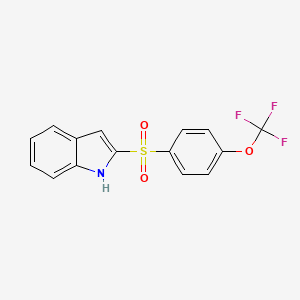
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
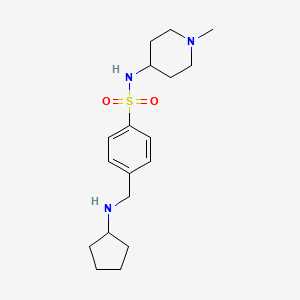
![2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13089945.png)
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
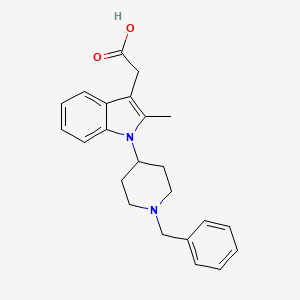
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
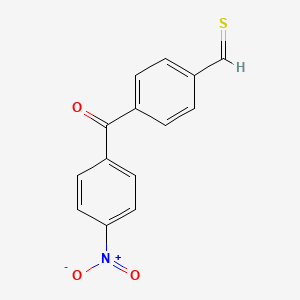
![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
